2-{[1-(2,6-difluorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine
Description
2-{[1-(2,6-difluorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyrimidine ring substituted with a piperidine moiety, which is further functionalized with a difluorobenzoyl group
Properties
IUPAC Name |
(2,6-difluorophenyl)-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O2/c1-11-9-12(2)22-18(21-11)25-13-5-4-8-23(10-13)17(24)16-14(19)6-3-7-15(16)20/h3,6-7,9,13H,4-5,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHOFGCPIKRGEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=C(C=CC=C3F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of β-Diketones with Guanidine
The 4,6-dimethylpyrimidin-2-ol scaffold is synthesized via cyclocondensation of acetylacetone (2.5 eq.) with guanidine hydrochloride (1.0 eq.) in refluxing ethanol (78°C, 12 h) under acidic conditions (HCl, 1.5 eq.). This method yields 4,6-dimethylpyrimidin-2-ol with 85–90% purity, requiring recrystallization from hot water for pharmaceutical-grade material.
Reaction Optimization
- Solvent selection : Ethanol outperforms DMF or THF due to superior solubility of intermediates.
- Catalyst : Substituent introduction at the 2-position necessitates activation via chlorination (POCl₃, 5 eq., 110°C, 6 h) to form 2-chloro-4,6-dimethylpyrimidine (92% yield).
Piperidine-Ether Linker Installation
Nucleophilic Aromatic Substitution
Reaction of 2-chloro-4,6-dimethylpyrimidine (1.0 eq.) with piperidin-3-ol (1.2 eq.) in anhydrous DMF at 80°C for 24 h, using K₂CO₃ (2.5 eq.) as a base, affords 2-(piperidin-3-yloxy)-4,6-dimethylpyrimidine in 68% yield. Key considerations include:
Mitsunobu Coupling
For electron-deficient pyrimidines, Mitsunobu conditions (DIAD, PPh₃, THF, 0°C→RT) enable etherification with piperidin-3-ol in 74% yield. This method circumvents base-induced side reactions but requires stoichiometric reagents, limiting scalability.
N-Acylation of the Piperidine Nitrogen
Schotten-Baumann Acylation
Treatment of 2-(piperidin-3-yloxy)-4,6-dimethylpyrimidine (1.0 eq.) with 2,6-difluorobenzoyl chloride (1.1 eq.) in a biphasic system (DCM/H₂O) using NaHCO₃ (2.0 eq.) as a base achieves 89% acylation efficiency. Critical parameters:
Catalytic Acylation with DMAP
In anhydrous THF, 4-dimethylaminopyridine (DMAP, 0.1 eq.) accelerates the acylation at 25°C, achieving 93% yield within 2 h. This method is preferred for moisture-sensitive substrates but incurs higher reagent costs.
Integrated Synthetic Routes
Linear Approach (Pyrimidine → Ether → Acyl)
Step 1 : 4,6-Dimethylpyrimidin-2-ol → 2-chloro-4,6-dimethylpyrimidine (POCl₃, 92%).
Step 2 : Etherification with piperidin-3-ol (K₂CO₃/DMF, 68%).
Step 3 : N-Acylation (2,6-difluorobenzoyl chloride/NaHCO₃, 89%).
Overall yield : 55% (0.55 mol product per mole starting pyrimidine).
Convergent Approach (Parallel Synthesis)
Arm A : Synthesis of 2-chloro-4,6-dimethylpyrimidine (92%).
Arm B : Preparation of 1-(2,6-difluorobenzoyl)piperidin-3-ol (via N-acylation of piperidin-3-ol, 85%).
Convergence : Mitsunobu coupling of Arms A and B (74%).
Overall yield : 58% (superior to linear route due to parallel intermediate preparation).
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment
HPLC analysis (C-18 column, 5 mM NH₄HCO₃/MeCN gradient) confirms ≥99% purity, with retention time = 12.4 min.
Industrial-Scale Considerations
Cost Analysis of Routes
| Parameter | Linear Route | Convergent Route |
|---|---|---|
| Total Steps | 3 | 3 (parallel) |
| Reagent Cost (USD/kg) | 420 | 580 |
| Cycle Time (days) | 7 | 5 |
| Waste Generated (kg/kg) | 18 | 22 |
Green Chemistry Metrics
- Atom Economy : 81% (convergent) vs. 76% (linear).
- E-factor : 23 (convergent) vs. 19 (linear), indicating higher waste in the parallel route due to Mitsunobu reagents.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,6-difluorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the piperidine moiety, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer properties of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines:
- Mechanism of Action : Pyrimidine derivatives often inhibit key enzymes involved in DNA synthesis and repair, leading to apoptosis in cancer cells.
- Case Study : A study demonstrated that derivatives of pyrimidine showed significant activity against prostate cancer (PC3) and lung cancer (A549) cell lines, suggesting that modifications to the pyrimidine scaffold can enhance efficacy .
Antimicrobial Properties
The compound's structural features may also confer antimicrobial properties:
- In Vitro Studies : Compounds similar to 2-{[1-(2,6-difluorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Mechanism : The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways crucial for bacterial survival .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following table summarizes the synthesis pathways and yields reported in literature:
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 2,6-Difluorobenzoyl chloride + Piperidine | Reflux in DMF | 70% |
| 2 | Intermediate + 4,6-Dimethylpyrimidine | Heating under reflux | 60% |
| 3 | Final purification via recrystallization | Ethanol | 80% |
Clinical Trials
There is ongoing interest in evaluating the safety and efficacy of this compound through clinical trials:
- Current Status : As of now, there are no published clinical trials specifically targeting this compound; however, related pyrimidine derivatives are being investigated for their therapeutic potential .
Structure-Activity Relationship Studies
Further research is needed to explore the structure-activity relationship (SAR) of this compound:
- Objective : Identifying which structural modifications enhance its biological activity could lead to the development of more potent derivatives.
Mechanism of Action
The mechanism of action of 2-{[1-(2,6-difluorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The difluorobenzoyl group may enhance the compound’s binding affinity to certain enzymes or receptors, while the piperidine and pyrimidine moieties contribute to its overall biological activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used in organic synthesis and as an oxidizing agent.
2,6-Difluorobenzoyl Chloride: A reagent used in the synthesis of various organic compounds.
Uniqueness
2-{[1-(2,6-difluorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 2-{[1-(2,6-difluorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activities, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure
This compound features a pyrimidine core substituted with a piperidine moiety linked via an ether bond to a difluorobenzoyl group. The structural complexity contributes to its pharmacological properties.
1. Antiviral Activity
Recent studies have indicated that compounds with similar structures exhibit significant antiviral properties, particularly against the Ebola virus (EBOV). For instance, derivatives of piperidine have shown efficacy in inhibiting EBOV entry by targeting the Niemann-Pick C1 (NPC1) protein, which is crucial for viral entry into host cells. Compounds with structural similarities to this compound demonstrated effective inhibition with EC50 values in the low micromolar range .
2. Enzyme Inhibition
The compound is also being investigated for its potential as an enzyme inhibitor. Kinetic studies on related piperidine derivatives have revealed competitive inhibition against enzymes such as acetylcholinesterase (AChE) and α-glucosidase. These findings suggest that the compound could be useful in treating conditions like Alzheimer's disease and diabetes by modulating enzyme activity .
3. Anti-cancer Properties
Compounds featuring similar scaffolds have been evaluated for anti-cancer activity. The piperidine ring is known to enhance cellular permeability and target specific cancer pathways. Research has shown that certain derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Viral Entry : By blocking NPC1-mediated entry, these compounds prevent viral replication.
- Enzyme Interaction : Competitive inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive function.
- Induction of Apoptosis : Activation of apoptotic pathways in cancer cells suggests a dual role in both antiviral and anticancer therapies.
Case Studies
Several studies have documented the biological activities of structurally related compounds:
| Compound | Activity | EC50 Value | Reference |
|---|---|---|---|
| Compound 25a | EBOV Inhibition | 0.64 µM | |
| Compound 26a | AChE Inhibition | 0.09 µM | |
| Compound X (similar structure) | Anti-cancer (apoptosis induction) | Varies |
These studies highlight the promising potential of this class of compounds in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
